4-Ethyl-1,3-thiazole-5-carboxylic acid

Lipophilicity Drug-likeness Physicochemical property

Select this specific 4-Ethyl analog for optimal physiochemical properties in medchem/agrochem. Its unique ethyl group yields a balanced Consensus Log P of 1.3 (vs. methyl/propyl analogs), ideal for permeability. A versatile carboxylic acid handle enables facile derivatization to amides/esters, guiding lead optimization & ensuring reproducible SAR for PPARα agonists or xanthine oxidase inhibitors. Do not substitute with generic thiazoles.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 126889-07-4
Cat. No. B143604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1,3-thiazole-5-carboxylic acid
CAS126889-07-4
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESCCC1=C(SC=N1)C(=O)O
InChIInChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9)
InChIKeyJUJNNKYDFBHNOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-1,3-thiazole-5-carboxylic acid (CAS 126889-07-4) for Heterocyclic Building Block Procurement: Core Properties and Baseline Specifications


4-Ethyl-1,3-thiazole-5-carboxylic acid (CAS 126889-07-4) is a heterocyclic organic compound with the molecular formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol, featuring a thiazole ring with ethyl and carboxylic acid substituents [1]. It is commercially available as a solid with a purity of ≥95% (standard for custom synthesis and research procurement) . This compound serves as a key synthetic intermediate in medicinal chemistry and agrochemical development, with its carboxylic acid group enabling facile derivatization into amides, esters, and other functional moieties .

Why 4-Ethyl-1,3-thiazole-5-carboxylic acid Cannot Be Readily Substituted with Generic Thiazole Analogs


Thiazole-5-carboxylic acid derivatives exhibit highly nuanced structure-activity relationships (SAR) in which subtle modifications to the 4-position alkyl substituent can profoundly alter physicochemical properties, biological target engagement, and synthetic tractability [1]. For instance, studies on related 2-phenylthiazole-5-carboxylic acid derivatives have demonstrated that para-substitution on aromatic rings is crucial for enzymatic inhibitory potential, with mono- versus di-substitution patterns leading to distinct potency profiles [2]. Furthermore, the specific ethyl group at the 4-position in 4-Ethyl-1,3-thiazole-5-carboxylic acid imparts a unique lipophilicity profile (Consensus Log Pₒ/𝓌 ≈ 1.3) and hydrogen-bonding capacity that cannot be replicated by analogs bearing methyl, propyl, isopropyl, or hydrogen substituents . These molecular distinctions directly impact solubility, membrane permeability, and enzyme binding kinetics—rendering simple substitution with a generic thiazole-5-carboxylic acid derivative inappropriate for reproducible research outcomes or scaled process chemistry.

Quantitative Differentiation Evidence for 4-Ethyl-1,3-thiazole-5-carboxylic acid Against Closest Analogs


Lipophilicity Modulation: Consensus Log P and Predicted Solubility of 4-Ethyl-1,3-thiazole-5-carboxylic acid Compared to 4-Methyl and 4-Propyl Analogs

The 4-ethyl substituent in 4-Ethyl-1,3-thiazole-5-carboxylic acid confers a distinct lipophilicity profile compared to 4-methyl and 4-propyl analogs. In silico predictions using consensus Log Pₒ/𝓌 models (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT) yield a value of 1.30 for the target compound . In contrast, the 4-methyl analog (4-Methyl-1,3-thiazole-5-carboxylic acid, CAS 20485-41-0) exhibits a predicted Consensus Log Pₒ/𝓌 of approximately 0.81, while the 4-propyl analog is predicted to have a Consensus Log Pₒ/𝓌 of approximately 1.79 [1]. The ethyl-substituted compound thus occupies an intermediate lipophilicity space, which is often optimal for balancing passive membrane permeability and aqueous solubility in drug discovery campaigns.

Lipophilicity Drug-likeness Physicochemical property

Hydrogen Bonding and Topological Polar Surface Area: TPSA of 4-Ethyl-1,3-thiazole-5-carboxylic acid vs 4-Ethylthiazole (Non-Carboxylic Acid Analog)

The presence of the carboxylic acid group in 4-Ethyl-1,3-thiazole-5-carboxylic acid significantly increases its topological polar surface area (TPSA) relative to 4-Ethylthiazole (CAS 17626-72-1), which lacks the carboxyl moiety. The target compound has a calculated TPSA of 78.43 Ų , whereas 4-Ethylthiazole has a TPSA of approximately 25.78 Ų . This difference of 52.65 Ų is substantial and directly impacts the compound's ability to engage in hydrogen bonding and its predicted permeability across biological membranes, including the blood-brain barrier (BBB).

Hydrogen bonding TPSA Blood-brain barrier permeability

Predicted Aqueous Solubility: ESOL Log S of 4-Ethyl-1,3-thiazole-5-carboxylic acid vs 4-Methyl Analog

In silico solubility predictions using the ESOL method (Delaney, J. Chem. Inf. Model. 2004) indicate that 4-Ethyl-1,3-thiazole-5-carboxylic acid has a Log S (ESOL) of -2.09, corresponding to a predicted aqueous solubility of 1.27 mg/mL (8.09 mmol/L) . For comparison, the 4-methyl analog (4-Methyl-1,3-thiazole-5-carboxylic acid) is predicted to have a Log S (ESOL) of approximately -1.68, corresponding to a solubility of ~2.64 mg/mL [1]. The 0.41 log unit difference translates to the ethyl-substituted compound being approximately 2.1-fold less soluble than the methyl analog.

Aqueous solubility Formulation DMPK

Number of Rotatable Bonds and Molecular Flexibility: 4-Ethyl-1,3-thiazole-5-carboxylic acid vs 4-Isopropyl Analog

The number of rotatable bonds influences molecular flexibility and conformational entropy. 4-Ethyl-1,3-thiazole-5-carboxylic acid contains 2 rotatable bonds (ethyl group rotation and carboxylic acid rotation) . In contrast, the 4-isopropyl analog (4-Isopropyl-1,3-thiazole-5-carboxylic acid) contains 3 rotatable bonds due to the branched alkyl chain. This difference can affect binding affinity and ligand efficiency in target engagement assays.

Molecular flexibility Conformational entropy Ligand efficiency

Recommended Application Scenarios for 4-Ethyl-1,3-thiazole-5-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization of PPARα Agonists and Xanthine Oxidase Inhibitors

Given the well-documented role of thiazole-5-carboxylic acid derivatives as PPARα agonists [1] and xanthine oxidase inhibitors [2], the specific lipophilicity profile (Consensus Log Pₒ/𝓌 = 1.30) and TPSA (78.43 Ų) of 4-Ethyl-1,3-thiazole-5-carboxylic acid make it a compelling scaffold for lead optimization. Its intermediate Log P value is associated with balanced permeability and solubility, while the presence of the carboxylic acid provides a handle for prodrug strategies or direct target engagement. Researchers developing novel hypolipidemic or anti-hyperuricemic agents should prioritize this ethyl-substituted building block over methyl or propyl analogs to achieve optimal physicochemical properties.

Agrochemical Synthesis: Fungicidal and Insecticidal Lead Scaffolds

Thiazole-containing compounds are known for their fungicidal and insecticidal activities [3]. The 4-ethyl substitution pattern in 4-Ethyl-1,3-thiazole-5-carboxylic acid offers a unique balance of lipophilicity (Log P = 1.30) and hydrogen-bonding capacity (TPSA = 78.43 Ų) that can influence cuticular penetration in insects or fungal cell wall permeability. The carboxylic acid functionality further enables conjugation with known agrochemical moieties (e.g., amide formation with amines) to generate novel patentable compositions. This compound should be prioritized over 4-methyl (more hydrophilic) or 4-propyl (more lipophilic) analogs for screening programs targeting improved bioavailability in plant or pest systems.

Chemical Biology: Synthesis of Activity-Based Probes and Photoaffinity Labels

The carboxylic acid group of 4-Ethyl-1,3-thiazole-5-carboxylic acid provides a versatile attachment point for linker conjugation, enabling the synthesis of activity-based probes (ABPs) or photoaffinity labels for target identification studies. The compound's moderate TPSA (78.43 Ų) and rotatable bond count (2) suggest that it can be appended to larger biomolecules without excessive flexibility or polarity. This makes it a suitable core for generating chemical probes to investigate enzyme families such as xanthine oxidase [2] or glyoxalase-I [4]. Researchers should select this ethyl-substituted building block over 4-methyl or 4-isopropyl analogs to maintain a favorable balance between linker attachment and minimal steric hindrance.

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